

# A Comparative Analysis of CALM-AF10 and MLL-AF10 Fusion Proteins in Leukemogenesis

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For Researchers, Scientists, and Drug Development Professionals

The chromosomal translocations resulting in the fusion oncoproteins CALM-**AF10** and MLL-**AF10** are significant drivers of acute leukemia, often associated with a poor prognosis. While both fusions share the **AF10** (also known as MLLT10) protein as a common partner, the distinct N-terminal fusion partners, CALM (PICALM) and MLL (KMT2A), confer unique properties that influence the resulting leukemia phenotype and present different therapeutic vulnerabilities. This guide provides a comprehensive comparison of the molecular functions of CALM-**AF10** and MLL-**AF10**, supported by experimental data, to aid in the research and development of targeted therapies.

## **Core Functional Comparison**

Both CALM-**AF10** and MLL-**AF10** are potent oncoproteins that disrupt normal hematopoietic differentiation and promote leukemic transformation. A primary shared mechanism is the recruitment of the histone methyltransferase DOT1L, leading to the aberrant upregulation of HOXA cluster genes, which are critical for hematopoietic stem cell self-renewal and differentiation.[1][2] However, the context in which this occurs and the resulting disease phenotypes often differ. CALM-**AF10** is frequently associated with T-cell acute lymphoblastic leukemia (T-ALL) and acute myeloid leukemia (AML), whereas MLL-**AF10** is predominantly found in AML.[3][4]

### **Quantitative Data Summary**



The following tables summarize key quantitative data from comparative studies of CALM-**AF10** and MLL-**AF10**.

Table 1: Comparison of Leukemogenesis in Inducible Mouse Models

Feature	iCALM-AF10 Mouse Model	iMLL-AF10 Mouse Model	Reference
Leukemia Phenotype	Acute Myeloid Leukemia (AML)	Acute Myeloid Leukemia (AML)	[1]
Median Latency (Primary Transplant)	16 weeks	20 weeks	[1]
Penetrance	Fully penetrant	Fully penetrant	[1]
Disease Reversal upon Fusion Protein Shutdown	Significant increase in disease latency	Disease and symptom-free for up to 60 days	[1]

Table 2: Key Protein Interactors and Downstream Effects



Interacting Protein	Interaction with CALM- AF10	Interaction with MLL-AF10	Functional Consequence	References
DOT1L	Yes	Yes	Upregulation of HOXA cluster genes via H3K79 methylation.	[1][2]
JAK1	Yes	Yes	Activation of JAK/STAT signaling pathway.	[1]
CATS	Yes	No	Increases nuclear localization of CALM-AF10.	[5]
Ikaros	Yes	Yes (via AF10)	Altered subcellular localization and reduced repressor activity of Ikaros.	[4]
GAS41	Yes	Yes (via AF10)	Potential role in chromatin remodeling.	[6]

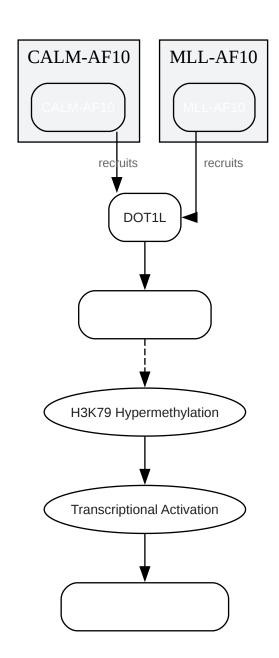
### **Signaling Pathways and Molecular Mechanisms**

Both CALM-**AF10** and MLL-**AF10** converge on common oncogenic pathways, yet their distinct N-terminal domains likely contribute to differential pathway modulation.

## Shared Mechanism: Deregulation of HOXA Genes via DOT1L



A central mechanism for both fusion proteins is the recruitment of the histone H3 lysine 79 (H3K79) methyltransferase DOT1L to the promoter regions of HOXA cluster genes.[2] The OM-LZ domain of **AF10**, present in both fusions, is essential for this interaction.[7] This leads to hypermethylation of H3K79 and subsequent transcriptional activation of genes like HOXA5, HOXA9, and HOXA10, which are critical for maintaining a leukemic stem cell phenotype.[2]



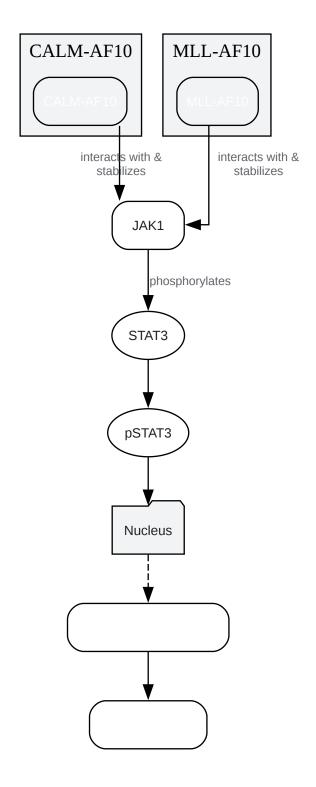
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Shared mechanism of HOXA gene upregulation.

## Shared Mechanism: Activation of the JAK/STAT Pathway



Recent evidence has identified the JAK/STAT signaling pathway as a critical downstream effector for both CALM-**AF10** and MLL-**AF10**.[1] Both fusion proteins physically interact with and lead to the stabilization of the JAK1 kinase.[1] This results in the constitutive activation of STAT3, a key transcription factor that promotes cell proliferation and survival.



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Shared activation of the JAK/STAT pathway.

### **Experimental Protocols**

Detailed methodologies are crucial for the reproducibility of findings. Below are representative protocols for key experiments used to study CALM-**AF10** and MLL-**AF10**.

## Co-Immunoprecipitation (Co-IP) for CALM-AF10/MLL-AF10 and JAK1 Interaction

This protocol is adapted from a study identifying the interaction between **AF10** fusion proteins and JAK1.[1]

- 1. Cell Lysis:
- Harvest murine leukemia cells expressing 3xFlag-tagged CALM-AF10 or MLL-AF10.
- Lyse cells in IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes with periodic vortexing.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- 2. Immunoprecipitation:
- Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
- Incubate the pre-cleared lysate with an anti-Flag antibody or control IgG overnight at 4°C with gentle rotation.
- Add protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.
- 3. Washing and Elution:
- Pellet the beads by centrifugation and wash three to five times with ice-cold IP Lysis Buffer.
- Elute the protein complexes by boiling the beads in 2x Laemmli sample buffer for 5-10 minutes.



- 4. Western Blot Analysis:
- Separate the eluted proteins by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Probe the membrane with primary antibodies against JAK1 and the Flag epitope.
- Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system.

## Chromatin Immunoprecipitation (ChIP) for H3K79me2 at the HOXA Locus

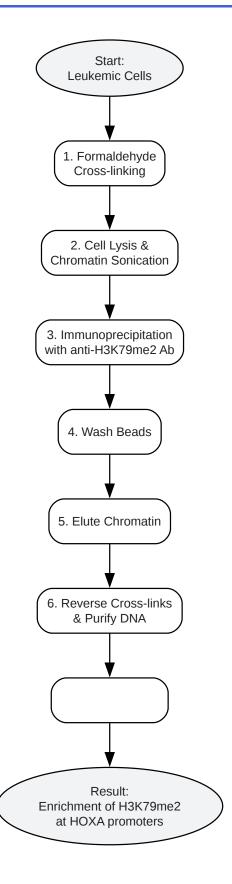
This protocol is based on methodologies used to demonstrate the recruitment of DOT1L and subsequent histone methylation by **AF10** fusions.[2]

- 1. Cross-linking and Chromatin Preparation:
- Cross-link 1x10^7 leukemic cells with 1% formaldehyde for 10 minutes at room temperature.
- Quench the cross-linking reaction with 0.125 M glycine.
- Lyse the cells and sonicate the chromatin to an average fragment size of 200-500 bp.
- 2. Immunoprecipitation:
- Pre-clear the chromatin with protein A/G agarose beads.
- Incubate the chromatin overnight at 4°C with an antibody specific for H3K79me2 or a control IgG.
- Add protein A/G agarose beads and incubate for 2-4 hours at 4°C.
- 3. Washing and Elution:
- Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers.



- Elute the chromatin from the beads with an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
- 4. Reverse Cross-linking and DNA Purification:
- Reverse the cross-links by incubating at 65°C overnight with NaCl.
- Treat with RNase A and Proteinase K.
- Purify the DNA using a PCR purification kit.
- 5. Quantitative PCR (qPCR) Analysis:
- Perform qPCR using primers specific for the promoter regions of HOXA cluster genes (e.g., HOXA9, HOXA10).
- Quantify the enrichment of H3K79me2 relative to the input and IgG controls.





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Experimental workflow for ChIP-qPCR.



### **Conclusion and Future Directions**

The comparison of CALM-**AF10** and MLL-**AF10** reveals a fascinating paradigm of oncogenic convergence and divergence. Both fusion proteins exploit the **AF10**-DOT1L-HOXA axis and the JAK/STAT pathway to drive leukemogenesis. However, the distinct N-terminal partners likely dictate interactions with other cellular machineries, leading to the observed differences in disease phenotype. For drug development professionals, the shared dependency on DOT1L and JAK/STAT signaling presents opportunities for targeted therapies that could be effective against both types of **AF10**-rearranged leukemias. Future research should focus on a more detailed comparative analysis of the complete interactomes of CALM-**AF10** and MLL-**AF10** to uncover unique vulnerabilities that could be exploited for more specific and effective therapeutic interventions.

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